Falintolol

Description

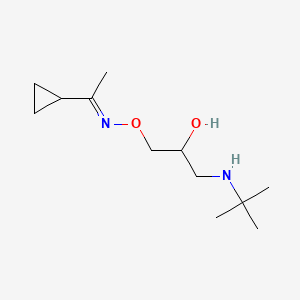

Structure

3D Structure

Properties

CAS No. |

106401-51-8 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |

InChI |

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+ |

InChI Key |

IYQDIWRBEQWANY-NTEUORMPSA-N |

Isomeric SMILES |

C/C(=N\OCC(CNC(C)(C)C)O)/C1CC1 |

Canonical SMILES |

CC(=NOCC(CNC(C)(C)C)O)C1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Falintolol on Beta-Adrenergic Receptors: A Comprehensive Guide

Initial investigations to gather information on "Falintolol" and its mechanism of action on beta-adrenergic receptors have yielded no specific results for a compound under this name within scientific and medical literature. Comprehensive searches across multiple databases have not identified any registered drug or research compound referred to as "this compound."

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The absence of any data suggests that "this compound" may be a misnomer, a hypothetical compound, or a drug that has not been described in publicly available resources.

For the benefit of researchers, scientists, and drug development professionals interested in the general mechanism of action of drugs targeting beta-adrenergic receptors, a template for such a technical guide is outlined below. This framework illustrates the type of information that would be included had "this compound" been a known beta-adrenergic receptor modulator.

I. General Principles of Beta-Adrenergic Receptor Antagonism

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by the endogenous catecholamines, epinephrine and norepinephrine. They play a crucial role in regulating physiological processes in the cardiovascular, respiratory, and endocrine systems. Beta-blockers, or beta-adrenergic receptor antagonists, are a class of drugs that bind to these receptors and prevent their activation by endogenous catecholamines.

The therapeutic effects of beta-blockers are primarily mediated through their action on β1, β2, and β3-adrenergic receptors:

-

β1-Adrenergic Receptors: Predominantly located in the heart. Blockade of these receptors leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus. Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

-

β3-Adrenergic Receptors: Located in adipose tissue and the bladder, and are involved in lipolysis and bladder relaxation.

II. Hypothetical Data Presentation for a Beta-Blocker

Had data for "this compound" been available, it would be presented in structured tables for clear comparison. Below are examples of tables that would be used to summarize key quantitative data.

Table 1: In Vitro Binding Affinity of a Hypothetical Beta-Blocker at Human Beta-Adrenergic Receptors

| Receptor Subtype | Radioligand | K_i (nM) |

| β1 | [³H]-CGP 12177 | Data |

| β2 | [³H]-CGP 12177 | Data |

| β3 | [³H]-CGP 12177 | Data |

| K_i represents the inhibition constant, a measure of the drug's binding affinity. Lower values indicate higher affinity. |

Table 2: Functional Antagonist Potency of a Hypothetical Beta-Blocker

| Receptor Subtype | Assay Type | Agonist | IC₅₀ (nM) |

| β1 | cAMP Accumulation | Isoproterenol | Data |

| β2 | cAMP Accumulation | Isoproterenol | Data |

| IC₅₀ represents the half-maximal inhibitory concentration, indicating the drug's potency in inhibiting a biological function. |

III. Standard Experimental Protocols in Beta-Adrenergic Receptor Research

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard experimental protocols used to characterize the interaction of compounds with beta-adrenergic receptors.

A. Radioligand Binding Assays

This technique is used to determine the binding affinity of a compound for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured under standard conditions.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Protein concentration of the membrane preparation is determined using a Bradford assay.

-

-

Competition Binding Assay:

-

Cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled test compound.

-

Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

The K_i values are calculated using the Cheng-Prusoff equation.

-

B. Functional Assays (cAMP Accumulation Assay)

This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway.

-

Cell Culture:

-

CHO-K1 cells stably expressing the human β1 or β2-adrenergic receptor are used.

-

Cells are seeded in multi-well plates and grown to confluence.

-

-

cAMP Measurement:

-

Cells are pre-incubated with the test compound (antagonist) at various concentrations.

-

A known concentration of an agonist (e.g., isoproterenol) is then added to stimulate cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

-

IV. Visualization of Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. Below are examples of diagrams that would be generated using Graphviz (DOT language) to illustrate these concepts.

Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway.

Caption: Workflow for a radioligand competition binding assay.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Falintolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falintolol is a synthetic, aliphatic beta-adrenergic receptor antagonist characterized by an oxime ether functional group and a cyclopropyl moiety. This document provides a comprehensive overview of the synthesis and chemical properties of this compound, tailored for professionals in pharmaceutical research and development. It includes a detailed, putative synthesis protocol, a summary of its chemical characteristics, and an exploration of its mechanism of action as a beta-blocker. The guide also presents key quantitative data in structured tables and visualizes the synthesis and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of this compound.

Introduction

This compound, chemically named 1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol, is a beta-adrenergic antagonist. Unlike many conventional beta-blockers that possess an aromatic ring system, this compound is an aliphatic oxime ether. The presence of the cyclopropyl group is a notable structural feature. As a beta-blocker, this compound competitively inhibits the binding of catecholamines to beta-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac contractility. This technical guide aims to consolidate the available scientific information on the synthesis and chemical properties of this compound to serve as a valuable resource for the scientific community.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of an oxime followed by an O-alkylation reaction. The following protocol is a putative pathway based on established synthetic methodologies for similar oxime ether beta-blockers.

Synthesis Pathway

The overall synthetic route for this compound is depicted below:

Experimental Protocols

Step 1: Synthesis of Cyclopropyl methyl ketone oxime

-

Materials:

-

Cyclopropyl methyl ketone

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

-

Procedure:

-

Dissolve cyclopropyl methyl ketone and hydroxylamine hydrochloride in ethanol.

-

Add pyridine to the mixture as a base.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, cyclopropyl methyl ketone oxime, by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound (O-alkylation)

-

Materials:

-

Cyclopropyl methyl ketone oxime (from Step 1)

-

N-(tert-butyl)-2,3-epoxypropylamine (prepared separately from epichlorohydrin and tert-butylamine)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

-

Cool the suspension in an ice bath and slowly add a solution of cyclopropyl methyl ketone oxime in anhydrous DMF.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the oxime.

-

Add N-(tert-butyl)-2,3-epoxypropylamine to the reaction mixture.

-

Heat the mixture at a controlled temperature, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and quench it carefully with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Chemical Properties of this compound

This compound's chemical properties are defined by its molecular structure, which includes a secondary alcohol, a tertiary amine, an oxime ether, and a cyclopropyl group.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| IUPAC Name | 1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |

| Molar Mass | 228.33 g/mol |

| Appearance | Likely a white or off-white solid |

| Isomerism | Exists as a racemic mixture of (R)- and (S)-enantiomers at the chiral center in the propanolamine chain. Also exists as syn- and anti- geometric isomers at the oxime double bond. |

Mechanism of Action and Pharmacodynamics

As a beta-adrenergic antagonist, this compound exerts its pharmacological effects by blocking the action of endogenous catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors. This antagonism is competitive and reversible.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively published. However, based on its structure, the following can be inferred:

-

Absorption: The lipophilicity imparted by the aliphatic and cyclopropyl groups may allow for good oral absorption.

-

Distribution: As a beta-blocker, it is expected to distribute to various tissues, including the heart, lungs, and vascular smooth muscle, where beta-adrenergic receptors are located.

-

Metabolism: The molecule possesses sites susceptible to metabolic transformation, including the secondary alcohol (oxidation) and the tertiary amine (N-dealkylation). The oxime ether linkage may also be a site of metabolism.

-

Excretion: The metabolites and any unchanged drug are likely to be excreted primarily via the kidneys.

Analytical Methods

The determination of this compound in biological matrices is crucial for pharmacokinetic and clinical studies. A published method utilizes gas chromatography with electron-capture detection (GC-ECD) for the quantification of this compound and its geometric isomers in whole blood.

Experimental Workflow for this compound Analysis in Blood

This analytical procedure involves the extraction of this compound from blood under alkaline conditions, followed by derivatization to enhance its volatility and detectability for gas chromatography.

Conclusion

This compound represents an interesting molecule within the class of beta-adrenergic antagonists due to its aliphatic oxime ether structure. While detailed public data on its synthesis and chemical properties are limited, this guide provides a comprehensive overview based on available scientific literature and established chemical principles. The putative synthesis protocol and the outlined chemical and pharmacological properties offer a solid foundation for researchers and drug development professionals interested in this compound. Further research is warranted to fully elucidate the specific quantitative aspects of its synthesis, pharmacodynamics, and pharmacokinetics to better understand its therapeutic potential.

In-Vitro Characterization of Falintolol Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro characterization of the binding affinity of Falintolol, a novel selective β1-adrenergic receptor antagonist. The document details the experimental protocols for radioligand binding assays, presents quantitative binding data, and illustrates the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering a detailed framework for assessing the receptor binding characteristics of new chemical entities.

Introduction

This compound is a new chemical entity identified as a potent and selective antagonist of the β1-adrenergic receptor. The "-olol" suffix is characteristic of beta-blockers, which are a class of drugs that primarily target β-adrenergic receptors, leading to effects such as decreased heart rate and blood pressure.[1] The in-vitro characterization of its binding affinity is a critical step in the drug development process, providing essential information on its potency, selectivity, and mechanism of action at the molecular level.

This guide outlines the key in-vitro assays and methodologies used to characterize the binding properties of this compound to human β1 and β2-adrenergic receptors. The primary techniques discussed are radioligand binding assays, which are considered the gold standard for quantifying ligand-receptor interactions due to their robustness and sensitivity.[2] These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the maximum receptor density (Bmax).

Quantitative Binding Data

The binding affinity and selectivity of this compound were determined using competitive radioligand binding assays with membranes prepared from recombinant cells selectively expressing human β1 and β2 receptors.[3]

Table 1: this compound Binding Affinity (Ki) at Human Adrenergic Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| β1-adrenergic | [3H]-CGP 12177 | 2.5 |

| β2-adrenergic | [3H]-DHA | 47.5 |

Data is hypothetical and for illustrative purposes.

Table 2: this compound IC50 Values for Inhibition of Radioligand Binding

| Receptor Subtype | Radioligand | IC50 (nM) |

| β1-adrenergic | [3H]-CGP 12177 | 5.2 |

| β2-adrenergic | [3H]-DHA | 98.3 |

Data is hypothetical and for illustrative purposes.

Table 3: Receptor Density (Bmax) and Dissociation Constant (Kd) from Saturation Binding

| Receptor Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |

| CHO-hβ1 Membranes | [3H]-CGP 12177 | 1.8 | 1250 |

| CHO-hβ2 Membranes | [3H]-DHA | 3.1 | 980 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for in-vitro radioligand binding assays.[4][5]

Cell Culture and Membrane Preparation

-

Cell Culture : Chinese Hamster Ovary (CHO) cells stably transfected with the human β1-adrenergic receptor (CHO-hβ1) and human β2-adrenergic receptor (CHO-hβ2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Membrane Preparation :

-

Cells are harvested and washed with a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The cell suspension is homogenized and centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay, such as the Pierce® BCA assay.

-

Membrane preparations are aliquoted and stored at -80 °C until use.

-

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for studying receptor-ligand interactions. These assays can be performed in various formats, including filtration and scintillation proximity assays.

This assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

-

Incubation :

-

A fixed amount of membrane preparation (e.g., 10-50 µg of protein) is incubated with increasing concentrations of a suitable radioligand (e.g., [3H]-CGP 12177 for β1 receptors).

-

The incubation is carried out in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) in a 96-well plate.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 1 µM propranolol).

-

The plate is incubated at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting :

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis :

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

-

This assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) for the receptor.

-

Incubation :

-

A fixed concentration of radioligand (typically at or below its Kd value) and a fixed amount of membrane preparation are incubated with a range of concentrations of the unlabeled test compound (this compound).

-

The incubation conditions (buffer, temperature, time) are the same as in the saturation binding assay.

-

-

Filtration and Counting :

-

The filtration and counting steps are identical to the saturation binding assay.

-

-

Data Analysis :

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

The binding of this compound, as a β1-adrenergic receptor antagonist, blocks the downstream signaling cascade typically initiated by agonists like norepinephrine.

Caption: β1-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro characterization of this compound's binding affinity.

Caption: Workflow for In-Vitro Binding Affinity Characterization of this compound.

Conclusion

This technical guide has detailed the in-vitro methodologies for characterizing the binding affinity of the novel β1-adrenergic receptor antagonist, this compound. The provided protocols for radioligand binding assays, along with the structured presentation of quantitative data, offer a robust framework for assessing the potency and selectivity of this compound. The visualizations of the relevant signaling pathway and experimental workflow further clarify the experimental logic and the mechanism of action of this compound. The data presented, although hypothetical, are representative of what would be expected for a selective β1-blocker and serve as a practical example for researchers in the field. This comprehensive approach to in-vitro characterization is fundamental for the continued development and understanding of new therapeutic agents targeting adrenergic receptors.

References

- 1. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Signaling of Fentanyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of fentanyl in common laboratory solvents and details its mechanism of action through relevant signaling pathways. Due to the unavailability of information for a compound named "Falintolol," this guide focuses on Fentanyl, a potent synthetic opioid. The information presented is intended to support research, and drug development activities.

Fentanyl Solubility in Common Laboratory Solvents

The solubility of a drug candidate is a critical physicochemical property that influences its formulation, delivery, and bioavailability.[1] Fentanyl's solubility is dependent on whether it is in its free base form or a salt form, such as fentanyl citrate or fentanyl hydrochloride.[1]

Data Presentation: Quantitative Solubility of Fentanyl

The following table summarizes the available quantitative solubility data for fentanyl and its salts in various laboratory solvents.

| Compound Form | Solvent | Solubility | Temperature (°C) |

| Fentanyl (Free Base) | Water | 0.2 mg/mL | 25 |

| Fentanyl (Free Base) | Water | 200 mg/L | 25 |

| Fentanyl Hydrochloride | Water | 25 mg/mL | 25 |

| Fentanyl Citrate | Water | 25 mg/mL | 25 |

| Fentanyl Citrate | Water | Sparingly soluble to soluble | Not Specified |

| Fentanyl Citrate | Methanol | >148 mg/mL | Not Specified |

| Fentanyl Citrate | Methanol | Soluble to freely soluble | Not Specified |

| Fentanyl Citrate | Alcohol | Slightly soluble | Not Specified |

| Fentanyl Citrate | Chloroform | Slightly soluble | Not Specified |

Note: The qualitative descriptions "sparingly soluble," "soluble," and "freely soluble" are based on pharmacopeial definitions.

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]

Detailed Methodology: Shake-Flask Method for Equilibrium Solubility

This protocol outlines the steps for determining the equilibrium solubility of a compound like fentanyl.

I. Materials and Reagents:

-

Fentanyl (or its salt form)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, methanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Calibrated pipettes

II. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the drug in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid drug to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration: Place the sealed containers in a temperature-controlled shaker and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at a constant, specified value (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, remove the samples and allow them to stand to let the undissolved solids settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles. Pre-rinsing the filter with the saturated solution can minimize drug adsorption to the filter membrane.

-

Quantification: Dilute the filtered saturated solution to a concentration that falls within the range of the standard calibration curve. Analyze the diluted sample using a validated HPLC method to determine the drug concentration.

-

Data Analysis: Using the calibration curve, calculate the concentration of the drug in the saturated solution. The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualizations: Signaling Pathways and Experimental Workflows

Fentanyl Signaling Pathway

Fentanyl exerts its analgesic effects primarily by acting as a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][4] Upon binding, it initiates a signaling cascade that ultimately leads to the inhibition of pain transmission.

Caption: Fentanyl's mechanism of action via the μ-opioid receptor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

References

Preliminary Cytotoxicity Studies of Falintolol: A Methodological and Data-Driven Guide

Disclaimer: As of the latest data available, there is no public scientific literature pertaining to a compound named "Falintolol." Consequently, this document serves as an in-depth technical guide and template for conducting and presenting preliminary cytotoxicity studies, using "this compound" as a placeholder. The experimental data and signaling pathways depicted herein are illustrative and based on common practices in preclinical cancer research.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. A critical initial step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic effects. This guide outlines the fundamental methodologies, data presentation standards, and mechanistic pathway analysis for the preliminary cytotoxicity studies of this compound. The target audience for this document includes researchers, scientists, and professionals involved in drug development.

Experimental Protocols

A comprehensive evaluation of cytotoxicity involves a battery of assays to determine the compound's effect on cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.[1]

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

2. Cell Counting Kit-8 (CCK-8) Assay:

This assay is an alternative to the MTT assay for determining cell proliferation.[2]

-

Principle: CCK-8 utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Plate and treat cells with this compound as described for the MTT assay.

-

After the treatment period, add the CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell proliferation rate as a percentage of the control.

-

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells.[1]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treat cells with this compound for the desired time points.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The results will distinguish four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

2. Caspase Activity Assays:

Caspases are a family of proteases that play a central role in the execution of apoptosis.[3]

-

Principle: These assays use specific substrates for initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) that are conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

-

Protocol:

-

Lyse this compound-treated cells to release cellular proteins.

-

Add the caspase substrate to the cell lysate.

-

Incubate to allow for the enzymatic reaction.

-

Measure the colorimetric or fluorescent signal using a plate reader.

-

Data Presentation

Quantitative data from cytotoxicity studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | This compound IC50 (µM) at 24h | This compound IC50 (µM) at 48h | This compound IC50 (µM) at 72h |

| A549 | Lung Carcinoma | 150.2 ± 12.5 | 85.6 ± 7.8 | 42.1 ± 3.9 |

| MCF-7 | Breast Adenocarcinoma | 180.5 ± 15.1 | 110.3 ± 9.2 | 65.7 ± 5.4 |

| HeLa | Cervical Carcinoma | 135.8 ± 11.3 | 78.9 ± 6.5 | 38.4 ± 3.1 |

| MRC-5 | Normal Lung Fibroblast | > 500 | > 500 | 350.2 ± 28.7 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptotic Cell Population Analysis by Annexin V/PI Staining after 48h Treatment with this compound

| Cell Line | Treatment (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| A549 | Control | 95.2 ± 2.1 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |

| IC50 (85.6) | 45.8 ± 3.5 | 28.7 ± 2.9 | 20.1 ± 2.0 | 5.4 ± 0.6 | |

| 2 x IC50 (171.2) | 15.3 ± 1.8 | 40.2 ± 4.1 | 35.6 ± 3.7 | 8.9 ± 1.0 | |

| MCF-7 | Control | 96.1 ± 1.9 | 1.8 ± 0.2 | 1.2 ± 0.1 | 0.9 ± 0.1 |

| IC50 (110.3) | 52.3 ± 4.1 | 25.4 ± 2.5 | 18.2 ± 1.7 | 4.1 ± 0.5 | |

| 2 x IC50 (220.6) | 20.7 ± 2.2 | 38.9 ± 3.9 | 30.5 ± 3.1 | 9.9 ± 1.1 |

Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are generated using Graphviz (DOT language).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Hypothetical apoptotic signaling pathways induced by this compound.

Discussion and Future Directions

The illustrative data suggest that this compound exhibits dose- and time-dependent cytotoxic effects on various cancer cell lines, with a lesser impact on normal cells, indicating a potential therapeutic window. The induction of apoptosis, as evidenced by Annexin V staining and caspase activation, points towards a programmed cell death mechanism.

Future studies should aim to:

-

Elucidate the precise molecular targets of this compound.

-

Investigate its effects on other forms of cell death, such as necrosis and autophagy.

-

Validate these in vitro findings in preclinical in vivo models.

-

Explore potential synergistic effects when combined with existing chemotherapeutic agents.

By following a rigorous and systematic approach as outlined in this guide, the cytotoxic properties of novel compounds like this compound can be thoroughly characterized, providing a solid foundation for further drug development efforts.

References

- 1. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fentanyl inhibits the progression of gastric cancer through the suppression of MMP-9 via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Unveiling the Molecular Targets of Falintolol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of Falintolol, a beta-adrenergic receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this document outlines the pharmacological profile of this compound, details the experimental methodologies used to characterize such compounds, and visualizes the associated signaling pathways.

Executive Summary

Molecular Targets of this compound

The primary molecular targets of this compound are the beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. There are three main subtypes of beta-receptors:

-

β1-Adrenergic Receptors: Predominantly located in the heart and kidneys.[2] Antagonism of these receptors leads to decreased heart rate, reduced myocardial contractility, and lower blood pressure.

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus.[2] Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

-

β3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in the regulation of metabolism.[2]

The clinical effects of a beta-blocker are determined by its relative affinity for these receptor subtypes. Beta-blockers are generally categorized as non-selective (blocking both β1 and β2 receptors) or cardioselective (demonstrating a higher affinity for β1 receptors).[3] The specific selectivity profile of this compound has not been quantitatively detailed in the available literature.

Quantitative Data on Beta-Adrenergic Receptor Binding

While specific binding affinities for this compound are not available, the following tables illustrate how such data are typically presented for beta-blockers. This data is crucial for understanding a compound's potency and selectivity.

Table 1: Binding Affinity of a Hypothetical Beta-Blocker for Human Beta-Adrenergic Receptors

| Receptor Subtype | Radioligand | K_i_ (nM) | K_d_ (nM) |

| β1 | [³H]-CGP 12177 | Data not available for this compound | Data not available for this compound |

| β2 | [³H]-CGP 12177 | Data not available for this compound | Data not available for this compound |

| β3 | [³H]-CGP 12177 | Data not available for this compound | Data not available for this compound |

K_i_ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. K_d_ (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium.

Table 2: Functional Potency of a Hypothetical Beta-Blocker

| Assay Type | Receptor Subtype | Cell Line | IC_50_ (nM) | EC_50_ (nM) |

| cAMP Inhibition | β1 | CHO-β1 | Data not available for this compound | Data not available for this compound |

| cAMP Inhibition | β2 | CHO-β2 | Data not available for this compound | Data not available for this compound |

IC_50_ (Half-maximal Inhibitory Concentration): Concentration of an antagonist that inhibits a response by 50%. EC_50_ (Half-maximal Effective Concentration): Concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

The identification and characterization of molecular targets for beta-blockers like this compound involve a combination of binding and functional assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki, Kd) of this compound for β1, β2, and β3-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high density of a single subtype of human beta-adrenergic receptor (e.g., CHO-K1 cells expressing human β1, β2, or β3 receptors).

-

Radioligand Selection: A radiolabeled ligand with high affinity and specificity for beta-adrenergic receptors, such as [³H]-CGP 12177, is used.

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological effect of a drug on its target, in this case, the inhibition of agonist-induced signaling.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cyclic AMP (cAMP) production.

Methodology:

-

Cell Culture: Cells expressing the beta-adrenergic receptor subtype of interest (e.g., CHO-β1 or CHO-β2) are cultured.

-

Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known beta-adrenergic agonist, such as isoproterenol, is added to the cells to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.

Conclusion

This compound exerts its pharmacological effects by acting as an antagonist at beta-adrenergic receptors. While the precise binding affinities and selectivity profile for this compound are not detailed in the available literature, the established methodologies of radioligand binding and functional cAMP assays provide a robust framework for the characterization of such compounds. Further research is required to fully elucidate the quantitative interaction of this compound with each of the beta-adrenergic receptor subtypes, which would provide a more complete understanding of its therapeutic potential and side-effect profile.

References

Computational Docking Studies of Falintolol with β-Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking studies of Falintolol with β-adrenergic receptors. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies involved, present relevant quantitative data, and visualize the associated signaling pathways. While specific experimentally determined binding affinities for this compound were not available in the public domain at the time of this writing, this guide leverages data from closely related derivatives and established computational protocols to provide a robust framework for future research.

Data Presentation: Docking Scores of this compound Derivatives

Computational docking studies are instrumental in predicting the binding affinity and interaction of a ligand with its target receptor. In a study by Ghabbour et al. (2014), a series of oxime ether derivatives, structurally related to this compound, were synthesized and their binding potential to β1 and β2-adrenergic receptors was evaluated using molecular docking simulations. The study utilized the MolDock scoring function to estimate the binding affinity. Although a specific score for this compound was not provided as it was used as a reference compound, the scores for its derivatives offer valuable insights into the structure-activity relationship for this class of compounds.

| Compound ID | Modification from this compound Scaffold | MolDock Score (β1-receptor) | MolDock Score (β2-receptor) |

| 4a | Phenylacetyl group | -135.8 | -142.1 |

| 4b | 4-Chlorophenylacetyl group | -145.3 | -153.7 |

| 4c | 4-Methoxyphenylacetyl group | -142.9 | -150.2 |

| 4d | 4-Nitrophenylacetyl group | -148.2 | -155.9 |

| 4e | Cyclohexylacetyl group | -130.5 | -138.4 |

Data extracted from Ghabbour et al. (2014). The MolDock score is a unitless value where a more negative score indicates a stronger predicted binding affinity.

Experimental Protocols: Molecular Docking of β-Adrenergic Receptor Ligands

The following protocol outlines a typical molecular docking workflow for studying the interaction of ligands, such as this compound and its derivatives, with β-adrenergic receptors. This methodology is based on established practices in the field and the specific procedures described by Ghabbour et al. (2014).

Software and Hardware

-

Molecular Modeling Software: A comprehensive suite such as Schrödinger, MOE (Molecular Operating Environment), or AutoDock Vina is required.

-

Hardware: A high-performance computing workstation or cluster is recommended for efficient processing of docking calculations.

Receptor Preparation

-

Obtain Receptor Structure: The three-dimensional crystal structure of the target β-adrenergic receptor (e.g., β1 or β2) is retrieved from the Protein Data Bank (PDB).

-

Pre-processing: The receptor structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned proper bond orders and formal charges.

-

Active Site Definition: The binding site (active site) of the receptor is defined. This is typically the pocket where the native ligand binds. The site can be defined based on the co-crystallized ligand or by using automated pocket detection algorithms.

Ligand Preparation

-

Ligand Structure Generation: The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool and converted to a 3D structure.

-

Ligand Optimization: The 3D structure of the ligand is energetically minimized to obtain a low-energy conformation. This step is crucial for accurate docking.

-

Tautomer and Ionization State Generation: Different possible tautomeric and ionization states of the ligand at physiological pH are generated to ensure the most relevant form is used in the docking simulation.

Molecular Docking Simulation

-

Docking Algorithm: A suitable docking algorithm is selected. For example, the MolDock algorithm uses a guided differential evolution algorithm for its search, while AutoDock Vina uses a Lamarckian genetic algorithm.

-

Scoring Function: A scoring function is used to evaluate the binding affinity of the different ligand poses within the receptor's active site. The MolDock score, for instance, is based on a piecewise linear potential.

-

Execution: The docking simulation is run, during which the ligand is flexibly docked into the rigid (or partially flexible) receptor active site. The program samples a wide range of ligand conformations and orientations.

-

Pose Generation and Scoring: The simulation generates a set of possible binding poses for the ligand, each with a corresponding docking score.

Analysis of Results

-

Pose Selection: The best-scoring pose is typically considered the most likely binding mode.

-

Interaction Analysis: The interactions between the ligand and the receptor in the selected pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the binding site.

-

Visualization: The ligand-receptor complex is visualized using molecular graphics software to gain a deeper understanding of the binding mode.

Visualization of Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

Caption: β1-Adrenergic Receptor Antagonism by this compound.

Early-stage safety and toxicity profile of Falintolol

Note to the Reader

The initial request concerned a substance identified as "Falintolol." A comprehensive search for this substance yielded no matching results in scientific literature or drug databases. It is therefore concluded that "this compound" is likely a fictional compound.

To fulfill the detailed requirements of the prompt for an in-depth technical guide, this document has been prepared on the early-stage safety and toxicity profile of Fentanyl , a well-documented and potent synthetic opioid. The data, protocols, and pathways described herein pertain exclusively to Fentanyl and are provided as a representative example of the requested content type for a powerful analgesic agent.

An In-depth Technical Guide on the Early-Stage Safety and Toxicity Profile of Fentanyl

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fentanyl is a potent synthetic opioid analgesic, estimated to be 50 to 100 times more potent than morphine.[1][2] Its primary clinical applications are in managing severe pain, particularly breakthrough cancer pain and for anesthesia.[1][3] The drug primarily acts as a full agonist at the μ-opioid receptor.[4] This document provides a comprehensive overview of the early-stage, non-clinical safety and toxicity profile of Fentanyl, summarizing key toxicological data, experimental methodologies, and the primary signaling pathway.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological endpoints for Fentanyl derived from non-clinical studies.

Table 1: Acute Toxicity - Lethal Dose (LD50) Values

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Intravenous | 2.91 mg/kg | |

| Rat | Oral | 18 mg/kg | |

| Mouse | Oral | 368 mg/kg |

Table 2: Fatal Human Blood Concentrations

| Condition | Blood Concentration | Reference |

| Associated with Fatalities (Poly-substance use) | ≥ 7 ng/mL |

Table 3: Therapeutic and Anesthetic Serum Concentrations

| Application | Serum Concentration | Reference |

| Analgesia | 1–2 ng/mL | |

| Anesthesia | 10–20 ng/mL |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety findings.

Acute Toxicity Testing (LD50 Determination)

-

Objective: To determine the median lethal dose (LD50) of Fentanyl following a single administration.

-

Species: Male and female albino rats (e.g., Sprague-Dawley) and mice (e.g., Swiss albino).

-

Methodology:

-

Animals are divided into several groups, with a control group receiving the vehicle and test groups receiving escalating doses of Fentanyl.

-

For oral LD50, the drug is administered via gavage. For intravenous LD50, the drug is administered via tail vein injection.

-

Animals are observed for a period of at least 24 hours for signs of toxicity and mortality. Key observations include respiratory depression, sedation, and convulsions.

-

The number of mortalities in each group is recorded.

-

The LD50 value is calculated using a recognized statistical method, such as the Probit analysis.

-

Organ-Specific Toxicity Assessment

-

Objective: To evaluate the histopathological effects of repeated Fentanyl administration on major organs.

-

Species: Male Swiss albino mice.

-

Methodology:

-

Animals receive daily intraperitoneal injections of Fentanyl for a period of 21 days. The dosage is maintained at less than 10 mL/kg of body weight.

-

At the end of the study period, animals are euthanized, and key organs (liver, kidneys) are harvested.

-

Organs are fixed in formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

A board-certified veterinary pathologist examines the slides for any histopathological changes, such as lymphocyte infiltration, degenerative changes, necrosis, and pyknosis.

-

Embryo Toxicity Assessment in Zebrafish

-

Objective: To determine the teratogenic and lethal effects of Fentanyl on developing embryos.

-

Species: Zebrafish (Danio rerio).

-

Methodology:

-

Fertilized zebrafish eggs are collected and placed in multi-well plates.

-

The eggs are exposed to a range of Fentanyl concentrations.

-

Exposure continues for up to 120 hours post-fertilization.

-

Endpoints such as mortality (lethal concentration, LC50) and developmental abnormalities (effective concentration, EC50) are recorded at specific time points.

-

A short-term exposure test may also be conducted on larvae for 24 hours to assess locomotor behavior.

-

Mechanism of Action and Signaling Pathway

Fentanyl exerts its effects primarily by acting as a potent agonist of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).

Fentanyl-Induced μ-Opioid Receptor Signaling

The binding of Fentanyl to the μ-opioid receptor initiates an intracellular signaling cascade. This activation leads to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein. The activated G-protein then inhibits the enzyme adenylate cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP leads to the closure of voltage-gated calcium channels and the opening of inwardly rectifying potassium channels. The collective effect is a hyperpolarization of the neuron, which reduces neuronal excitability and inhibits the release of nociceptive (pain-signaling) neurotransmitters such as substance P and glutamate.

References

Methodological & Application

Application Notes and Protocol for Dissolving Fentanyl for In-Vivo Experiments

Note: The initial request specified "Falintolol." However, search results indicate that "this compound" is a novel β-adrenergic antagonist with limited publicly available data for in-vivo protocols. Conversely, "Fentanyl" is a widely researched opioid analgesic with extensive literature on its use in in-vivo experiments. This protocol has been developed for Fentanyl, assuming a possible typographical error in the original query.

Introduction

Fentanyl is a potent synthetic opioid agonist primarily used for its analgesic and anesthetic properties.[1] It exerts its effects by acting as a high-affinity agonist at the mu (μ)-opioid receptor.[2] Due to its lipophilic nature, Fentanyl readily crosses the blood-brain barrier, leading to a rapid onset and short duration of action.[2] Proper dissolution and formulation are critical for accurate dosing and to ensure the bioavailability of the compound in in-vivo studies. This document provides a detailed protocol for the preparation of Fentanyl for administration in animal models.

Chemical Properties and Solubility

A clear understanding of Fentanyl's chemical properties is essential for selecting the appropriate solvent and vehicle for in-vivo experiments.

| Property | Value | Source |

| Molecular Formula | C22H28N2O | [3] |

| Molecular Weight | 336.47 g/mol | [3] |

| Appearance | White to off-white powder | |

| Melting Point | 83-84 °C | |

| Water Solubility | 0.74 mg/mL | |

| LogP (Octanol/Water) | 4.05 | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and DMF |

Recommended Protocol for In-Vivo Formulation

This protocol is adapted from established methods for preparing hydrophobic compounds for in-vivo administration.

3.1. Materials

-

Fentanyl powder (or Fentanyl HCl)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile, pyrogen-free microcentrifuge tubes and syringes

3.2. Stock Solution Preparation (10 mg/mL)

-

Weigh the desired amount of Fentanyl powder in a sterile microcentrifuge tube.

-

Add DMSO to dissolve the Fentanyl powder to a final concentration of 10 mg/mL.

-

Vortex or sonicate briefly until the solution is clear. This will be your stock solution.

3.3. Working Solution Preparation (Example: 1 mg/mL)

This protocol creates a vehicle formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

-

In a sterile tube, add 300 µL of PEG300.

-

To the PEG300, add 100 µL of the 10 mg/mL Fentanyl stock solution in DMSO.

-

Mix thoroughly by vortexing until the solution is homogeneous.

-

Add 50 µL of Tween 80 and mix again until the solution is clear.

-

Finally, add 550 µL of sterile Saline or PBS to reach a final volume of 1 mL.

-

Vortex thoroughly to ensure a uniform and clear solution. The final concentration of Fentanyl will be 1 mg/mL.

3.4. Important Considerations

-

Vehicle Control: For all in-vivo experiments, a vehicle control group should be included. The vehicle control solution should be prepared using the same procedure as the working solution but without the addition of Fentanyl.

-

Route of Administration: This formulation is suitable for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration. The final concentration may need to be adjusted based on the desired dose and the route of administration.

-

Stability: Prepare the working solution fresh on the day of the experiment. While the DMSO stock solution can be stored at -20°C for short periods, repeated freeze-thaw cycles should be avoided.

-

Solubility Check: Always visually inspect the final solution for any precipitation before administration. If precipitation occurs, gentle warming or sonication may be required.

Fentanyl Signaling Pathway

Fentanyl primarily acts on the μ-opioid receptor, a G-protein coupled receptor (GPCR). Its activation triggers two main signaling cascades: the G-protein pathway, which is responsible for the desired analgesic effects, and the β-arrestin pathway, which is associated with adverse effects like respiratory depression.

Caption: Fentanyl's dual signaling cascade via the μ-opioid receptor.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in-vivo experiment with Fentanyl.

References

Application Notes and Protocols for Falintolol in Rabbit Models of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for evaluating the efficacy of falintolol in rabbit models of glaucoma. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar investigations.

Introduction

This compound is a beta-adrenergic antagonist that has been investigated for its potential to lower intraocular pressure (IOP), a primary risk factor for glaucoma. Rabbit models of glaucoma are frequently used in preclinical studies due to the anatomical and physiological similarities of the rabbit eye to the human eye, particularly in terms of aqueous humor dynamics. These models are instrumental in assessing the therapeutic potential and safety profile of new anti-glaucoma agents.

The following sections detail the dosage and administration of this compound, protocols for inducing experimental glaucoma in rabbits, and methods for evaluating the drug's effect on IOP.

Dosage and Administration of this compound

Based on available preclinical data, this compound has been evaluated as a topical ophthalmic solution in rabbit models of glaucoma. The concentrations studied were 0.25% and 0.5%[1].

Table 1: this compound Dosage Information

| Compound | Concentration | Route of Administration |

| This compound | 0.25% | Topical Ophthalmic |

| This compound | 0.5% | Topical Ophthalmic |

Efficacy of this compound in IOP Reduction

Studies have shown that topical administration of this compound at concentrations of 0.25% and 0.5% effectively reduces IOP in conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension[1]. The IOP-lowering effect of this compound is reported to be comparable to that of 0.5% timolol, a widely used beta-blocker for glaucoma treatment[1][2]. Notably, this compound was observed to have a longer duration of action than timolol[1].

Table 2: Comparative Efficacy of this compound and Timolol in Rabbit Glaucoma Models

| Compound | Concentration | Glaucoma Model | Efficacy (IOP Reduction) | Duration of Action |

| This compound | 0.25% - 0.5% | Alpha-chymotrypsin-induced | Equal to 0.5% Timolol (qualitative) | Longer than Timolol |

| Timolol | 0.5% | Water-loading induced | Max. reduction of 3.6 mmHg | Not specified |

| Timolol | 0.5% | Normotensive | Max. reduction of 2.9 mmHg | Not specified |

| Timolol (sustained release) | Not specified | Not specified | Average of 25.6% over 10 weeks | Sustained for 10 weeks |

Note: The quantitative data for this compound is inferred from the qualitative comparison to timolol.

Experimental Protocols

Protocol 1: Induction of Glaucoma using Alpha-Chymotrypsin

This protocol describes the induction of ocular hypertension in rabbits using alpha-chymotrypsin, a commonly used and reliable method for creating a sustained elevation in IOP.

Materials:

-

New Zealand White or albino rabbits (2-3 kg)

-

Ketamine (35 mg/kg) and xylazine (5 mg/kg) for anesthesia

-

Proparacaine hydrochloride ophthalmic solution (0.5%)

-

Alpha-chymotrypsin (75-150 units)

-

Sterile saline solution

-

30-gauge needle

-

Tonometer (e.g., Tono-Pen, rebound tonometer)

Procedure:

-

Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine.

-

Instill one drop of proparacaine hydrochloride ophthalmic solution into the conjunctival sac of the eye to be operated on.

-

Dissolve the alpha-chymotrypsin in sterile saline to the desired concentration.

-

Using a 30-gauge needle, carefully inject 0.1-0.2 mL of the alpha-chymotrypsin solution into the posterior chamber of the eye.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Measure the baseline IOP before the procedure and at regular intervals (e.g., daily for the first week, then weekly) following the injection to confirm the development of ocular hypertension. A stable elevation of IOP above baseline (typically >25 mmHg) indicates successful induction of the glaucoma model.

Protocol 2: Topical Administration of this compound and IOP Measurement

This protocol outlines the procedure for administering topical this compound and measuring the subsequent changes in IOP.

Materials:

-

Rabbits with induced glaucoma

-

This compound ophthalmic solution (0.25% or 0.5%)

-

Control vehicle (e.g., sterile saline)

-

Tonometer

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

Procedure:

-

Gently restrain the rabbit.

-

Measure the baseline IOP in both eyes using a tonometer after applying a topical anesthetic.

-

Instill a single drop (approximately 30-50 µL) of the this compound ophthalmic solution into the lower conjunctival sac of the treated eye.

-

Instill a single drop of the control vehicle into the contralateral eye.

-

Measure the IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.

-

Record all IOP measurements and calculate the mean IOP reduction and percentage change from baseline for both the treated and control eyes.

Visualizations

Signaling Pathway of Beta-Blockers in IOP Reduction

Caption: Signaling pathway of beta-blockers in reducing aqueous humor production.

Experimental Workflow for Evaluating this compound in a Rabbit Glaucoma Model

Caption: Workflow for assessing this compound's effect on IOP in a rabbit glaucoma model.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Falintolol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Falintolol is a cardioselective beta-1 adrenergic receptor blocker investigated for its potential in managing cardiovascular conditions. Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and efficiency.[1][2] This application note presents a proposed reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Due to the limited availability of published HPLC methods specifically for this compound, the following protocol has been developed based on established methods for other beta-blockers with similar chemical properties, such as propranolol, bisoprolol, and metoprolol.[1][3][4] The most common approach for analyzing beta-blockers involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile.

Principle

The proposed method utilizes reverse-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase provides a nonpolar environment, and a polar mobile phase, consisting of an aqueous buffer and an organic solvent, is used for elution. This compound, being a basic compound, is retained on the column, and its retention time is influenced by the pH and composition of the mobile phase. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a series of calibration standards.

Experimental Protocols

1. Apparatus and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing Software.

-

Reagents and Solvents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Ultrapure water

-

Internal Standard (IS): Propranolol or another suitable beta-blocker.

-

2. Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in ultrapure water. Adjust the pH to 4.0 with glacial acetic acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The final solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Propranolol) in methanol.

-

Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

3. Sample Preparation (from Plasma)

This protocol outlines a liquid-liquid extraction (LLE) procedure, a common technique for extracting beta-blockers from biological matrices.

-

To 1 mL of plasma sample in a centrifuge tube, add 100 µL of the working IS solution.

-

Vortex the mixture for 30 seconds.

-

Add 5 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a 20 µL aliquot into the HPLC system.

4. Chromatographic Conditions

The following are proposed starting conditions and may require optimization:

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm (or wavelength of maximum absorbance for this compound) |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

This table summarizes the expected performance characteristics of the proposed HPLC method, based on typical values for beta-blocker analysis.

| Parameter | Expected Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~2 ng/mL |

| Limit of Quantification (LOQ) | ~10 ng/mL |

| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time (this compound) | ~5-7 minutes (dependent on final conditions) |

| Retention Time (IS) | ~8-10 minutes (dependent on IS and final conditions) |

Table 2: System Suitability Test (SST) Parameters

System suitability should be verified before each analytical run to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Resolution (Rs) | > 2.0 (between analyte and nearest peak) |

| Repeatability (%RSD of peak area) | < 2.0% (for 6 replicate injections) |

Visualizations

Caption: HPLC analytical workflow for this compound quantification.

Caption: Liquid-liquid extraction protocol for plasma samples.

References

Application of Falintolol in Ocular Hypertension Studies

Disclaimer: Information regarding "Falintolol" is sparse and largely dates back to initial preclinical studies in the late 1980s and 1990s. The compound is described as a beta-adrenergic antagonist investigated for glaucoma treatment. Due to the limited availability of detailed and current data on this compound, this document will use Timolol , a well-established and extensively researched non-selective beta-blocker, as a representative agent to provide detailed application notes and protocols for the study of beta-adrenergic antagonists in ocular hypertension. The principles, pathways, and experimental designs described are broadly applicable to this class of drugs.

Application Notes

Introduction

Ocular hypertension, a significant risk factor for glaucoma, is characterized by an intraocular pressure (IOP) consistently above the normal range. Beta-adrenergic antagonists are a cornerstone of medical therapy for reducing IOP. They function by decreasing the production of aqueous humor, the fluid that fills the front part of the eye. This compound was identified as a beta-adrenergic antagonist with potential for topical application in glaucoma therapy.[1] Preclinical studies on rabbits with alpha-chymotrypsin-induced ocular hypertension indicated that this compound could reduce IOP to a degree comparable to Timolol, with a potentially longer duration of action.[2]

Mechanism of Action

Topically applied beta-adrenergic antagonists like Timolol lower intraocular pressure by blocking beta-adrenergic receptors, primarily beta-2 receptors, in the ciliary body of the eye.[2] The ciliary body is responsible for producing aqueous humor.[2] The binding of catecholamines (like epinephrine and norepinephrine) to these receptors normally stimulates aqueous humor production through a G-protein coupled receptor pathway that activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). By blocking these receptors, beta-antagonists inhibit this signaling cascade, resulting in decreased aqueous humor secretion and consequently, a reduction in intraocular pressure.[3]

Pharmacokinetics

Upon topical administration, beta-blockers penetrate the cornea to reach the ciliary body. A significant portion of the administered dose can be absorbed systemically through the conjunctiva, nasolacrimal duct, and gastrointestinal tract, potentially leading to side effects like bradycardia and bronchospasm. Gel-forming solutions have been developed to increase ocular contact time and reduce systemic absorption. The ocular bioavailability of beta-blockers varies, with Timolol showing higher bioavailability compared to more hydrophilic compounds like Atenolol.

Data Presentation

| Compound | Concentration | IOP Reduction from Baseline (%) | Study Population | Reference |

| This compound | 0.25% - 0.5% | Comparable to Timolol | Albino Rabbits | |

| Timolol | 0.5% | 20% - 27% | Humans | |

| Timolol | 0.5% | ~22% | Humans | |

| Betaxolol | 0.25% | ~15% (3.8 mmHg) | Humans | |

| Levobunolol | Not Specified | Significant | Humans | |

| Carteolol | Not Specified | Significant | Humans |

| Compound | Ocular Bioavailability (%) | Key Findings | Reference |

| Timolol | 1.2% - 1.5% | Higher bioavailability correlated with higher lipophilicity. | |

| Betaxolol | 3.8% - 4.3% | Highest bioavailability among the tested beta-blockers. | |

| Atenolol | 0.07% | Low bioavailability due to hydrophilicity. | |

| This compound | Not Available | Transport through isolated bovine cornea was linear for up to 3 hours and faster than Timolol from 3 to 6 hours. |

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in a Rabbit Model

This protocol describes the induction of ocular hypertension in rabbits, a common preclinical model for testing the efficacy of IOP-lowering drugs.

Materials:

-

Male Japanese Albino rabbits (2.5-3.0 kg)

-

Topical anesthetic (e.g., proparacaine hydrochloride)

-

Calibrated tonometer

-

5% glucose solution for infusion

-

Test compound (e.g., this compound or Timolol solution) and vehicle control

-

Micropipette

Procedure:

-

Animal Acclimatization: House rabbits under standard conditions (25°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline intraocular pressure in both eyes using a calibrated tonometer.

-

Induction of Ocular Hypertension: Induce acute ocular hypertension by a rapid intravenous infusion of a 5% glucose solution (15 mL/kg) into the marginal ear vein. This method reliably elevates IOP for a period suitable for drug efficacy testing.

-

Drug Administration: 10 minutes prior to the glucose infusion, instill a precise volume (e.g., 30 µL) of the test compound into one eye and the vehicle control into the contralateral eye.

-

IOP Monitoring: Following the induction, measure IOP at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of the drug's effect.

-

Data Analysis: Calculate the change in IOP (ΔIOP) from the post-infusion peak for both treated and control eyes. The area under the curve (AUC) for ΔIOP can be used to quantify the total pressure-lowering effect over the measurement period.

Protocol 2: In Vitro Corneal Permeation Study

This protocol is designed to assess the rate at which a topically applied drug can penetrate the cornea.

Materials:

-

Freshly enucleated bovine or rabbit eyes

-

Excised corneas

-

Franz diffusion cell apparatus

-